RuPhos

Catalog No.
S735441
CAS No.
787618-22-8
M.F
C30H43O2P
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuPhos

CAS Number

787618-22-8

Product Name

RuPhos

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane

Molecular Formula

C30H43O2P

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

[2’,6’-bis(1-Methylethoxy)[1,1’-biphenyl]-2-yl]dicyclohexyl-phosphine; 2-(Dicyclohexylphosphino)-2’,6’-isopropoxybiphenyl; RuPhos

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

RuPhos is a phosphorus-based ligand (1: ) with bulky organic groups attached to a central phosphorus atom. These bulky groups influence the reactivity of the metal center to which it binds, making it a valuable tool for designing new catalysts.


Molecular Structure Analysis

The key feature of RuPhos's structure is the central phosphorus atom with two cyclohexyl groups and one biphenyl group attached (1: ). The biphenyl group itself has two isopropoxy substituents. This combination of bulky groups creates a steric hindrance around the metal center, affecting the reaction pathways the catalyst can facilitate [2].


Chemical Reactions Analysis

RuPhos itself is not typically involved in direct chemical reactions during catalysis. Its primary function is to bind to a metal center, forming a complex that acts as the catalyst. The specific reactions facilitated by RuPhos catalysts depend on the metal and other reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: 110-112 °C 1:
  • Boiling point: Decomposes before boiling 1:
  • Solubility: Soluble in common organic solvents 1:

RuPhos acts as a ligand, binding to a metal center in a catalyst complex. The bulky groups around the phosphorus atom create a specific reaction environment around the metal center. This environment influences how reactant molecules interact with the catalyst, ultimately affecting the reaction rate and selectivity [2]. For instance, RuPhos-based catalysts are often used in hydrogenation reactions, where the bulky groups can influence the orientation of reactant molecules, promoting desired reaction pathways [3].

RuPhos is considered a relatively safe compound (1: ). However, as with any laboratory chemical, it's important to follow proper handling procedures to minimize risk. Safety data sheets (SDS) provide detailed information on specific hazards and handling recommendations. Consult the SDS from a reputable supplier before handling RuPhos.

XLogP3

8.3

UNII

X3474RY19E

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (89.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

787618-22-8

Wikipedia

2-(dicyclohexylphosphino)-2',6'-isopropoxybiphenyl

Dates

Modify: 2023-08-15
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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